

Technical Guide: Identification and Characterization of 5-Nitroisoquinolin-3-ol

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Compound of Interest

Compound Name: 5-Nitroisoquinolin-3-ol

CAS No.: 581813-27-6

Cat. No.: B3394623

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CAS Number: 581813-27-6 Formula: C

H

N

O

Molecular Weight: 190.16 g/mol IUPAC Name: **5-nitroisoquinolin-3-ol** (or 5-nitroisoquinolin-3(2H)-one)

Executive Summary

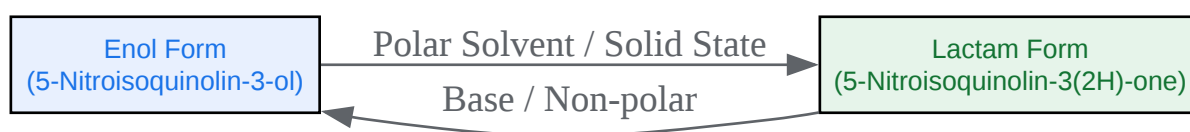
5-Nitroisoquinolin-3-ol is a critical scaffold in the development of kinase inhibitors and isoquinoline-based alkaloids. Its structural duality—existing in equilibrium between the enol (3-ol) and amide (3-one) tautomers—presents unique challenges in analytical identification. This guide provides a rigorous framework for synthesizing, isolating, and validating the identity of this compound, distinguishing it from its common regioisomer, 8-nitroisoquinolin-3-ol.

Chemical Identity & Tautomerism

Understanding the tautomeric nature of this compound is the first step in accurate identification. While the CAS registry names it an "ol" (enol), in the solid state and in polar solvents (DMSO, MeOH), the equilibrium heavily favors the lactam (amide) form, 5-nitroisoquinolin-3(2H)-one.

Tautomeric Equilibrium[1]

- Lactim (Enol) Form: Favored in non-polar solvents; allows O-alkylation.
- Lactam (Amide) Form: Predominant in solution/solid state; characterized by a carbonyl stretch in IR and an NH signal in NMR.



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Figure 1: Tautomeric equilibrium shifting based on environmental conditions.

Synthesis & Production Strategy

The most robust route to **5-nitroisoquinolin-3-ol** involves the nitration of the parent isoquinolin-3-ol. This electrophilic aromatic substitution is regioselective but yields a mixture of isomers that must be separated.

Protocol: Nitration of Isoquinolin-3-ol

Objective: Introduce a nitro group at the C5 position.

- Preparation: Dissolve isoquinolin-3-ol (1.0 eq) in concentrated H

SO

at 0°C.

- Nitration: Add KNO

(1.05 eq) portion-wise over 30 minutes, maintaining temperature <5°C. The protonated pyridine ring directs the electrophile to the benzene ring (positions 5 and 8).

- Reaction: Stir at room temperature for 3 hours. Monitor by LC-MS.
- Quench: Pour onto crushed ice. The product precipitates as a yellow solid.
- Purification (Critical Step):
 - The crude solid is a mixture of 5-nitro (major) and 8-nitro (minor) isomers.
 - Recrystallization: Recrystallize from glacial acetic acid or DMF. The 5-nitro isomer is typically less soluble and crystallizes first.
 - Chromatography: If high purity (>99%) is required, use silica gel chromatography (DCM:MeOH gradient).

Data Summary Table: Physical Properties

Property	Value / Description	Note
Appearance	Yellow to orange crystalline powder	Color deepens upon amide formation
Melting Point	> 220°C (Decomposes)	High MP due to intermolecular H-bonding
Solubility	DMSO, DMF, hot Acetic Acid	Insoluble in water, ether
pKa (Calc)	~8.5 (OH/NH)	Acidic due to electron-withdrawing NO

Analytical Characterization (The Self-Validating System)

To confirm the identity of CAS 581813-27-6 and rule out the 8-nitro isomer, you must employ a multi-modal analytical approach.

A. Nuclear Magnetic Resonance (NMR)

The

H NMR spectrum in DMSO-

will show characteristic signals for the lactam tautomer.

Expected

H NMR Shifts (DMSO-

, 400 MHz):

- 11.5 - 12.0 ppm (br s, 1H): NH (Lactam proton).
- 9.1 ppm (s, 1H): H1 (Singlet, highly deshielded by adjacent N and nitro group proximity).
- 8.4 - 8.6 ppm (d, 1H): H8 (Deshielded, doublet).
- 8.2 - 8.3 ppm (d, 1H): H6 (Doublet).
- 7.6 - 7.8 ppm (t, 1H): H7 (Triplet, coupling with H6 and H8).
- 7.2 ppm (s, 1H): H4 (Singlet, characteristic of the 3-isoquinolinone ring).

Differentiation Strategy (5-Nitro vs. 8-Nitro):

- NOESY Experiment: This is the definitive test.
 - 5-Nitro Isomer: Strong NOE correlation between H4 and H8 (peri-position). No correlation between H1 and H8 (blocked by NO if it were at 8, but here NO is at 5). Correction: In 5-nitro, H4 is close to H5 (which is NO, so no proton). Wait—H4 is peri to H5. If NO is at 5, H4 has no proton neighbor at C5.
 - Validation Logic:
 - If 5-Nitro: H4 shows NOE to H3 (if enol) or no peri-proton NOE. H1 shows NOE to H8.
 - If 8-Nitro: H1 is peri to the NO

group (no proton at C8). Thus, H1 will LACK an NOE correlation to a C8 proton.

- Rule: Presence of H1-H8 NOE correlation confirms 5-Nitro isomer. Absence suggests 8-Nitro.

B. Mass Spectrometry (LC-MS)

- Ionization: ESI- (Negative mode is often more sensitive for phenolic/amide protons).

- Parent Ion: [M-H]

= 189.1.

- Fragmentation: Loss of NO

(M-46) is common in high-energy collisions.

C. Infrared Spectroscopy (IR)

- carbonyl (C=O): ~1660-1690 cm

(Strong amide band, confirms lactam form).

- Nitro (NO

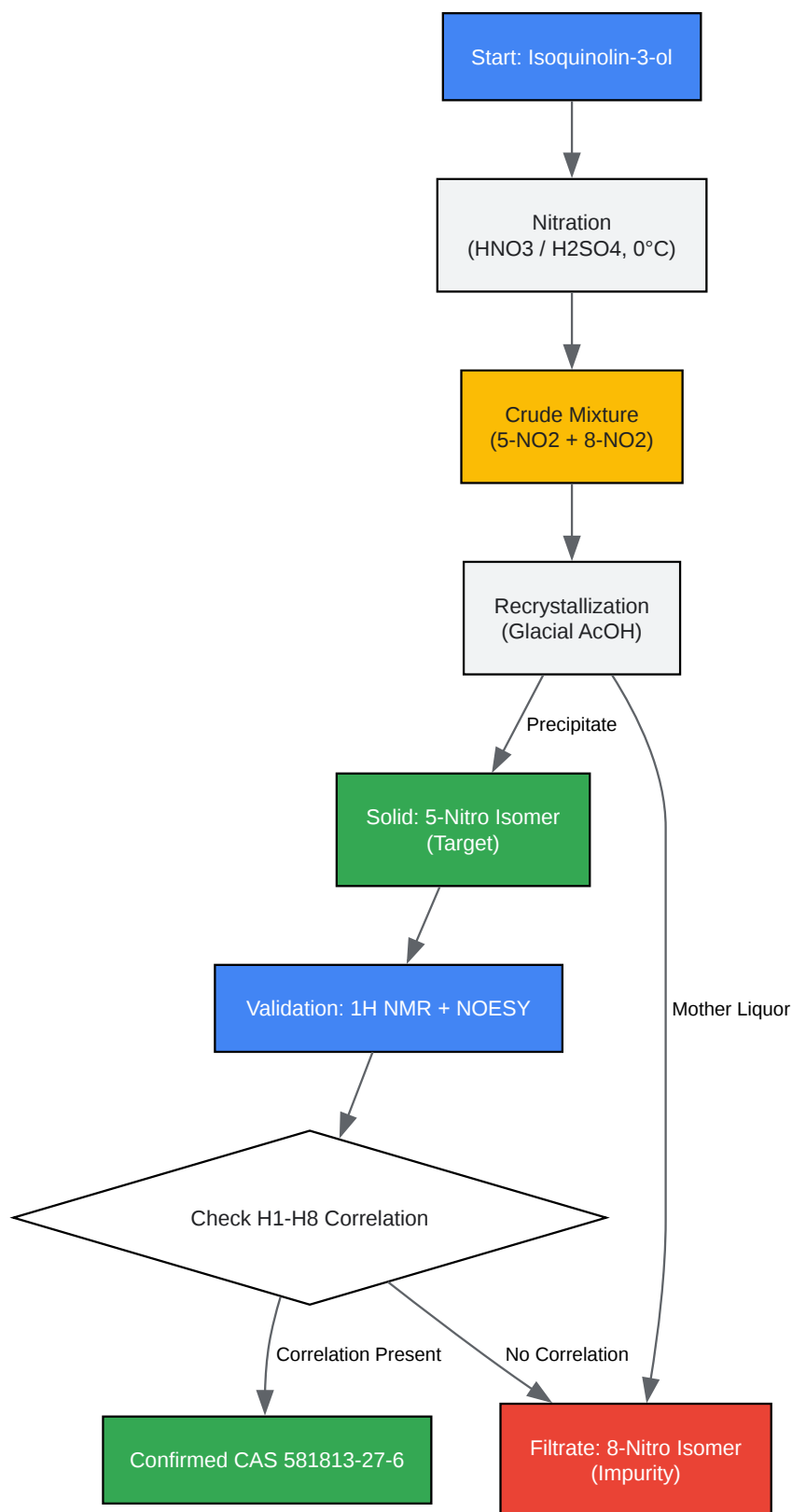
): ~1530 cm

(asymmetric) and ~1350 cm

(symmetric).[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for synthesis and validation.



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Figure 2: Synthesis and validation workflow for separating 5-nitro and 8-nitro isomers.

Applications in Drug Discovery

5-Nitroisoquinolin-3-ol serves as a versatile "Warhead Scaffold."

- **Reduction to Amine:** The nitro group is readily reduced (H

/Pd-C or Fe/AcOH) to the 5-amino derivative, allowing for amide coupling or urea formation in kinase inhibitor design.
- **Chlorination:** Treatment with POCl

converts the 3-hydroxy group to a 3-chloro group, enabling S

Ar reactions to introduce complex amines.
- **Fluorescent Probes:** The nitro-isoquinoline core possesses unique photophysical properties useful in designing environmental sensitivity probes.

Safety & Handling

- **Hazards:** As a nitro-aromatic, this compound is potentially energetic. Avoid heating large quantities dry. It is likely an irritant and potentially mutagenic (intercalating agent).
- **Storage:** Store at 2-8°C, protected from light (nitro groups can be photolabile).
- **Disposal:** Incineration in a chemical waste facility equipped with afterburners and scrubbers (NO

generation).

References

- Howei Pharm. (n.d.). **5-Nitroisoquinolin-3-ol** Product Sheet. Retrieved from [[Link](#)]
- PubChem. (2025).[2] Compound Summary: 5-Nitroisoquinoline.[2] National Library of Medicine. Retrieved from [[Link](#)]

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Sources

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